molecular formula C20H16N4OS B1351408 N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea CAS No. 96938-58-8

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea

Cat. No.: B1351408
CAS No.: 96938-58-8
M. Wt: 360.4 g/mol
InChI Key: MHSUAFYCAOSBHD-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea (CAS 1086228-35-4) is a thiourea derivative characterized by a benzoyl group attached to one nitrogen atom and a 4-(phenyldiazenyl)phenyl moiety on the other. Its molecular formula is C₁₉H₁₆N₄S, with a molar mass of 332.42 g/mol . The (E)-configuration of the diazenyl group (-N=N-) ensures planarity, which may enhance π-π stacking interactions and influence biological activity or coordination properties.

Thiourea derivatives are renowned for their diverse applications, including anticancer activity, metal ion sensing, and catalytic roles.

Properties

IUPAC Name

N-[(4-phenyldiazenylphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-19(15-7-3-1-4-8-15)22-20(26)21-16-11-13-18(14-12-16)24-23-17-9-5-2-6-10-17/h1-14H,(H2,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSUAFYCAOSBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242647
Record name Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96938-58-8
Record name Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096938588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Benzoyl Chloride Intermediate

  • Starting from the corresponding substituted benzoic acid (bearing the 4-[(E)-2-phenyldiazenyl]phenyl group), the acid is converted to the benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions in an anhydrous solvent such as 1,2-dichloroethane or dry acetone.
  • The reaction typically proceeds for 1–2 hours until gas evolution ceases, indicating complete conversion.

Generation of Aryl Isothiocyanate Intermediate

  • The benzoyl chloride is reacted with ammonium thiocyanate in dry acetone at reflux temperature.
  • This reaction forms the benzoyl isothiocyanate intermediate in situ.
  • The reaction mixture is refluxed for approximately 1 hour to ensure complete formation.

Coupling with Aromatic Amine

  • The substituted aromatic amine containing the 4-[(E)-2-phenyldiazenyl]phenyl group is added directly to the reaction mixture.
  • The mixture is refluxed for an additional hour to facilitate nucleophilic attack on the isothiocyanate, forming the thiourea linkage.
  • Upon cooling, the product precipitates and is isolated by filtration.
  • Purification is typically achieved by recrystallization from isopropanol or ethanol, often with activated charcoal to remove impurities.

Reaction Scheme Summary

Step Reagents & Conditions Product/Intermediate Notes
1 Substituted benzoic acid + SOCl₂, reflux Benzoyl chloride intermediate Anhydrous solvent, 1–2 hours
2 Benzoyl chloride + NH₄SCN, reflux in acetone Benzoyl isothiocyanate intermediate (in situ) Reflux 1 hour
3 Addition of substituted aromatic amine, reflux This compound Reflux 1 hour, precipitation on cooling

Research Findings and Optimization

  • The reaction yields for benzoylthiourea derivatives prepared by this method are generally good, often exceeding 70% under optimized conditions.
  • The use of dry solvents and controlled reflux times is critical to avoid side reactions and decomposition.
  • The intramolecular hydrogen bonding between the benzoyl carbonyl and thiourea NH groups stabilizes the product, as observed in crystallographic studies of related compounds.
  • The (E)-2-phenyldiazenyl substituent on the aromatic amine influences the electronic properties and solubility of the final compound, which can affect crystallization and purification steps.

Comparative Data Table of Related Benzoylthiourea Syntheses

Compound Variant Key Reagents Solvent Reaction Time (h) Yield (%) Notes
N-benzoyl-N'-phenylthiourea Benzoyl chloride + NH₄SCN + aniline Acetone 2 (1 + 1) 75–85 Standard method, well-documented
N-benzoyl-N'-(4-ethylphenoxymethyl)phenylthiourea Benzoyl chloride + NH₄SCN + 4-ethylphenoxymethyl aniline Acetone 2 (1 + 1) 70–80 Fluorinated derivatives show enhanced activity
This compound Benzoyl chloride + NH₄SCN + 4-[(E)-2-phenyldiazenyl]aniline Acetone or 1,2-dichloroethane 2 (1 + 1) ~70 Requires careful control of azo group stability

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.

    Medicine: Investigated for its anticancer properties and enzyme inhibitory activities.

    Industry: Utilized in the development of chemosensors, adhesives, and flame retardants.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Variations

Thiourea derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a comparative analysis:

Table 1: Key Thiourea Derivatives and Their Properties
Compound Name Substituents Key Properties/Activities References
N-Benzoyl-N'-phenylthiourea (BFTU) Benzoyl, phenyl EGFR inhibition (IC₅₀: 12.5 µM)
N-Benzoyl-N'-(4-cyanophenyl)thiourea Benzoyl, 4-cyanophenyl Strong intramolecular H-bonding; redox-active (CV studies)
N-Benzoyl-N'-(2-pyridyl)thiourea Benzoyl, 2-pyridyl Trans-cis conformation; intramolecular H-bonding
N-Benzoyl-N'-(4-(trifluoromethyl)phenyl)thiourea Benzoyl, 4-CF₃-phenyl Enhanced lipophilicity; metal extraction
N-(4-Nitrobenzoyl)-N'-(4-cyanophenyl)thiourea 4-Nitrobenzoyl, 4-cyanophenyl Electrochemical reduction of nitro group
N-Benzoyl-N'-(2-hydroxyethyl)thiourea Benzoyl, 2-hydroxyethyl Chelating agent for Pt/Pd metals

Physicochemical and Electrochemical Properties

  • Hydrogen Bonding: N-Benzoyl-N'-(4-cyanophenyl)thiourea forms intramolecular C=O···H-N and intermolecular C=S···H-N bonds, stabilizing its crystal lattice . The target compound’s diazenyl group may reduce H-bonding capacity but increase planarity.
  • Redox Behavior: Cyclic voltammetry (CV) of nitro- and cyano-substituted derivatives reveals reversible reduction peaks (-0.8 to -1.2 V), suggesting utility in electrochemical sensing . The diazenyl group’s redox activity remains unexplored but could enable novel applications.
  • Lipophilicity : Trifluoromethyl derivatives (e.g., N-benzoyl-N'-(4-CF₃-phenyl)thiourea) exhibit increased logP values, enhancing blood-brain barrier penetration . The target compound’s diazenyl group may balance hydrophilicity and lipophilicity.

Biological Activity

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea (CAS No. 96938-58-8) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the synthesis, biological activity, mechanisms of action, and comparative studies of this compound, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of benzoyl chloride with 4-[(E)-2-phenyldiazenyl]aniline in a basic medium such as triethylamine. The intermediate product is then reacted with ammonium thiocyanate to yield the final thiourea derivative. The reaction conditions usually require refluxing in solvents like ethanol or acetonitrile .

Chemical Structure

  • Molecular Formula : C20_{20}H16_{16}N4_{4}OS
  • Molecular Weight : 360.43 g/mol
  • CAS Number : 96938-58-8

Antimicrobial and Antifungal Properties

This compound has demonstrated significant antimicrobial and antifungal activities. In studies involving various bacterial strains, including Escherichia coli and Staphylococcus aureus, the compound exhibited effective inhibition of growth, suggesting potential as a therapeutic agent .

In a comparative study, it was noted that derivatives with specific substitutions on the phenyl ring showed enhanced antibacterial effects, correlating with electronic properties imparted by those substitutions .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through mechanisms such as apoptosis induction in cancer cells. For instance, studies on various cancer cell lines (HCT116, HepG2, MCF-7) revealed that this compound could induce significant cytotoxicity, with IC50_{50} values comparable to or lower than those of standard chemotherapeutics like doxorubicin .

The proposed mechanism involves interference with cellular signaling pathways and promotion of oxidative stress within cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Anticancer Activity : Induction of apoptosis via modulation of signaling pathways and oxidative stress.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression .

Comparative Studies

Comparative studies have highlighted the unique properties of this compound against similar compounds:

CompoundAntimicrobial ActivityAnticancer EfficacyUnique Features
This compoundHighSignificant against multiple cell linesUnique diazenyl substituent
N-benzoyl-N'-{4-[(E)-2-chlorophenyl]thioureaModerateLower efficacy compared to diazenyl derivativeLacks diazenyl group
N-benzoyl-N'-{4-[(E)-2-methylphenyl]thioureaLowMinimal activity observedDifferent steric properties

Case Studies

  • Anticancer Efficacy Study : A study published in PubMed examined the anticancer effects of thiourea derivatives including this compound against HCT116, HepG2, and MCF7 cell lines. The findings indicated IC50_{50} values significantly lower than standard treatments .
  • Antimicrobial Assessment : Research conducted on various substituted thioureas demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity against E. coli and S. aureus, supporting the potential clinical applications of this compound .

Q & A

Q. What are the standard synthetic routes for N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a two-step process:

Formation of benzoyl isothiocyanate : React benzoyl chloride with ammonium thiocyanate in anhydrous acetone under reflux (60–70°C for 1–2 hours) .

Coupling with 4-[(E)-2-phenyldiazenyl]phenylamine : Add the amine derivative dropwise to the benzoyl isothiocyanate solution, followed by stirring at room temperature for 4–6 hours. Purify via recrystallization (ethanol/water) .
Optimization Tips :

  • Use inert conditions (N₂ atmosphere) to prevent oxidation of the diazenyl group.
  • Adjust solvent polarity (e.g., DMF for solubility of aromatic amines) to improve yield .

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this thiourea derivative?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm proton environments (e.g., NH signals at δ 10.5–12.0 ppm for thiourea protons) and aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy : Identify C=S stretching (∼1250–1300 cm⁻¹) and N-H bending (∼1500 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C=S: 1.68–1.72 Å) and dihedral angles between benzoyl and diazenylphenyl groups. Use programs like SHELXL for refinement .
  • Elemental Analysis : Verify purity (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the electronic nature of the phenyldiazenyl substituent influence the compound's reactivity and biological activity?

  • Methodological Answer : The (E)-phenyldiazenyl group is a strong electron-withdrawing moiety due to conjugation with the azo (-N=N-) linkage. This:
  • Enhances electrophilicity of the thiocarbonyl group, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
  • Modulates π-π stacking with biological targets (e.g., EGFR kinase domain), as shown in docking studies comparing derivatives with nitro or trifluoromethyl groups .
  • Impacts photostability : The azo group may introduce photoisomerization, requiring UV-Vis spectroscopy to assess λmax shifts under light exposure .

Q. What computational approaches are used to model the interaction of this compound with biological targets like EGFR?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Schrödinger) : Dock the compound into EGFR’s ATP-binding pocket (PDB: 1M17). Key parameters:
  • Grid box centered on Lys721 and Thr830.
  • Score binding poses using the MM-GBSA method .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions. Use B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and hydrogen bond occupancy .

Q. How can researchers resolve contradictions in reported biological activities of thiourea derivatives across different studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., MTT assays for cytotoxicity at 48h vs. 72h incubation) .
  • Substituent Effects : Compare IC50 values of analogs (e.g., 4-chloro vs. 4-nitro substituents) to isolate electronic contributions .
  • Metabolic Stability : Use hepatic microsome assays (e.g., human liver S9 fraction) to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro activity .
  • Data Reproducibility : Validate results across ≥3 independent replicates and report SEM/confidence intervals .

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